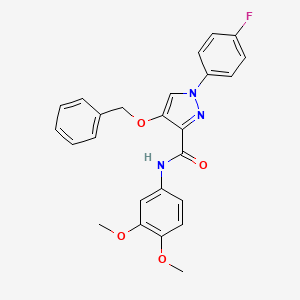
4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O4 and its molecular weight is 447.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with benzyloxy and dimethoxy groups. Various methods such as ultrasound-assisted synthesis have been employed to enhance yields and reduce reaction times .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis (MTB) with IC50 values below 1 µg/mL. This suggests potential applications in treating tuberculosis .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . Such findings indicate a potential role in managing inflammatory diseases.
Cytotoxicity and Cancer Research
The compound has also been evaluated for cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. In vitro studies revealed that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The cytotoxicity was compared against normal cell lines to assess selectivity and safety.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively at the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division . This mechanism underlies its potential as an anticancer agent.
Summary of Research Findings
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of pyrazole derivatives for their anti-tubercular activity against MTB. Among them, the compound exhibited significant efficacy with an IC50 value indicating strong potential for further development as an antitubercular agent .
Case Study 2: Anti-Cancer Properties
In another study focusing on cancer cell lines, the compound demonstrated potent cytotoxic effects compared to standard chemotherapeutic agents. The ability to inhibit tubulin polymerization highlights its promise in cancer therapy .
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-31-21-13-10-19(14-22(21)32-2)27-25(30)24-23(33-16-17-6-4-3-5-7-17)15-29(28-24)20-11-8-18(26)9-12-20/h3-15H,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNVVPKWLGHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














